N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313404-58-9
VCID: VC4851455
InChI: InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-10(16)9(6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
SMILES: C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C14H8Cl2N2OS2
Molecular Weight: 355.25

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide

CAS No.: 313404-58-9

Cat. No.: VC4851455

Molecular Formula: C14H8Cl2N2OS2

Molecular Weight: 355.25

* For research use only. Not for human or veterinary use.

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide - 313404-58-9

Specification

CAS No. 313404-58-9
Molecular Formula C14H8Cl2N2OS2
Molecular Weight 355.25
IUPAC Name N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-10(16)9(6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Standard InChI Key JBNFABYTLNIHAM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl

Introduction

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that incorporates a thiazole ring and thiophene scaffold. These structural motifs are widely recognized for their bioactivity in medicinal chemistry. Compounds containing such frameworks often exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development.

Synthesis

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide typically involves:

  • Starting materials:

    • 2,5-dichlorothiobenzoyl chloride

    • Thiophene derivatives

    • Ammonia or amine reagents for amidation

  • Reaction conditions:

    • Reflux in an organic solvent (e.g., ethanol or acetonitrile).

    • Use of catalysts like triethylamine to facilitate the reaction.

  • Purification:

    • Column chromatography or recrystallization for isolating the product.

Anticancer Potential

Compounds with thiazole and thiophene scaffolds have shown promising anticancer activity by targeting key enzymes such as dihydrofolate reductase (DHFR). Similar derivatives have been evaluated for cytotoxicity against cancer cell lines like HepG2 (liver cancer) and A549 (lung cancer), demonstrating moderate to high efficacy .

Antioxidant Activity

The presence of electron-rich thiophene and thiazole rings may contribute to antioxidant properties by scavenging free radicals or inhibiting oxidative enzymes .

Molecular Docking Studies

Molecular docking studies have been performed on similar compounds to understand their interaction with biological targets:

  • Binding sites: Active compounds often bind to enzyme pockets via hydrogen bonding or π–π stacking interactions.

  • Software tools: Programs like MOE or Schrodinger are used to predict binding affinities.

  • Findings: Compounds with dichlorophenyl groups exhibit strong binding due to their hydrophobic interactions .

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